
FIPI
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
A. Cancer Research
FIPI's ability to inhibit PLD activity makes it a valuable tool in cancer research. Elevated levels of PLD expression have been associated with increased invasion and migration of cancer cells. Studies have demonstrated that:
- Breast Cancer : this compound significantly impairs EGF-induced signaling pathways that promote breast cancer cell invasion .
- Potential Therapeutic Use : Given its effects on cell migration and invasion, this compound is being explored as a potential therapeutic agent for targeting metastatic cancers.
B. Neurobiology
This compound has also been investigated for its effects on neuronal signaling:
- Neurotransmitter Release : By modulating PA levels, this compound may influence neurotransmitter release mechanisms, providing insights into synaptic plasticity and neurodegenerative diseases .
A. In Vivo Studies
Recent studies have highlighted the efficacy of this compound in various in vivo models:
B. Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Half-Life : The compound demonstrates a significant half-life and bioavailability, which are crucial for its potential therapeutic applications .
- Potency : With an IC50 value as low as 0.5 nM for PLD inhibition, this compound is one of the most potent small-molecule inhibitors available for PLD research .
Wirkmechanismus
Target of Action
FIPI is an effective and selective inhibitor of phospholipase D (PLD) . PLD is a key enzyme involved in the remodeling of phospholipids in the cell membrane and has been implicated in many physiological and pathological processes .
Mode of Action
This compound interacts with its targets, PLD1 and PLD2, inhibiting their activity . It has been shown to bind to the HKD of PLD, a crucial region for the enzyme’s activity . This interaction results in a significant reduction in PLD activity, which in turn affects various cellular processes .
Biochemical Pathways
This compound’s inhibition of PLD affects several biochemical pathways. One of the most significant is the PLC-γ1 signaling pathway , which plays a crucial role in the release of calcium from intracellular stores, a process mandatory for several cellular processes, including cell migration . By inhibiting PLD, this compound disrupts the production of phosphatidic acid (PA), a product of PLD activity, which can activate PLC-γ1 in a phosphotyrosine kinase (PTK)-independent manner .
Result of Action
This compound’s inhibition of PLD has several molecular and cellular effects. It has been shown to significantly impair EGF-induced calcium release in human breast cancer cells . Additionally, it inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects indicate this compound’s potential utility for research into autoimmunity and cancer metastasis .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other proteins such as Grb2 and Ras can affect the action of this compound. Grb2 has been found to positively regulate PLD2, while Ras has a negative effect on PLD2 . These interactions can influence the effectiveness of this compound’s inhibition of PLD.
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-indolyl deschlorohalopemide plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. FIPI free base inhibits both PLD1 and PLD2 isoforms with IC50 values of approximately 25 nM and 20 nM, respectively . By inhibiting PLD, 5-Fluoro-2-indolyl deschlorohalopemide disrupts the regulation of the F-actin cytoskeleton, cell spreading, and chemotaxis . This compound also interacts with other biomolecules, such as epidermal growth factor receptor (EGFR) and phospholipase C-γ1 (PLC-γ1), affecting their signaling pathways .
Cellular Effects
5-Fluoro-2-indolyl deschlorohalopemide has significant effects on various types of cells and cellular processes. In human breast cancer cells, this compound free base potently blocks epidermal growth factor (EGF)-induced calcium signaling, which is crucial for cell migration . This inhibition of calcium release is achieved without markedly changing the expression levels or phosphorylation patterns of EGFR, HER2, AKT, MAPK p42/44, and PLC-γ1 . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide affects the cellular lipidome and endosomal sorting towards the Golgi apparatus, altering endosome morphology and increasing endosomal tubulation and size .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-indolyl deschlorohalopemide involves its selective inhibition of PLD1 and PLD2. By binding to these enzymes, this compound free base prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby disrupting downstream signaling pathways that rely on PA as a second messenger . This inhibition affects various cellular processes, including cytoskeletal reorganization, cell spreading, and chemotaxis . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide’s interaction with EGFR and PLC-γ1 further modulates cell signaling pathways, impacting cell migration and other functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-indolyl deschlorohalopemide can change over time. Studies have shown that this compound free base remains stable under specific storage conditions, such as -20°C for up to three years in powder form and one year in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 5-Fluoro-2-indolyl deschlorohalopemide results in sustained inhibition of PLD activity and associated cellular processes .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-indolyl deschlorohalopemide vary with different dosages in animal models. At low concentrations, this compound free base effectively inhibits PLD activity without causing significant side effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and overall health . Studies have demonstrated that the compound’s potency in vivo is greater than in vitro, with significant effects observed at nanomolar concentrations .
Metabolic Pathways
5-Fluoro-2-indolyl deschlorohalopemide is involved in metabolic pathways related to lipid signaling and metabolism. By inhibiting PLD, this compound free base disrupts the production of phosphatidic acid, affecting downstream signaling pathways that regulate various cellular processes . This inhibition can alter metabolic flux and metabolite levels, impacting cellular functions such as membrane transport, cytoskeletal organization, and cell migration .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-indolyl deschlorohalopemide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound free base are crucial for its effectiveness in inhibiting PLD activity and modulating cellular processes .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-indolyl deschlorohalopemide plays a significant role in its activity and function. This compound free base is primarily localized in the cytoplasm, where it interacts with PLD and other biomolecules involved in lipid signaling . This localization is essential for the compound’s ability to inhibit PLD activity and affect downstream signaling pathways . Additionally, targeting signals and post-translational modifications may direct 5-Fluoro-2-indolyl deschlorohalopemide to specific compartments or organelles, further influencing its function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-indolyl deschlorohalopemide involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole core is then subjected to electrophilic fluorination using a fluorinating agent such as Selectfluor.
Deschlorohalopemide Derivatization: The fluorinated indole is further reacted with deschlorohalopemide to form the final compound, 5-fluoro-2-indolyl deschlorohalopemide.
Industrial Production Methods
Industrial production of FIPI follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FIPI durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Indolring zu modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Indolring durchgeführt werden, um verschiedene Substituenten einzuführen.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und funktionalisierte Indolderivate, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Phospholipase D (PLD). PLD ist ein Enzym, das an der Hydrolyse von Phosphatidylcholin beteiligt ist, um Phosphatidsäure (PA) zu produzieren, einen Lipid-Second Messenger, der eine entscheidende Rolle in verschiedenen Zellprozessen spielt . Durch die Hemmung von PLD stört this compound die Produktion von PA, wodurch Prozesse wie Zellverbreitung, Stressfaserbildung und Chemotaxis beeinflusst werden . Zu den molekularen Zielstrukturen von this compound gehören PLD1 und PLD2, und es interferiert mit den Signalwegen, die diese Enzyme betreffen .
Vergleich Mit ähnlichen Verbindungen
FIPI ist einzigartig in seiner potenten Hemmung sowohl von PLD1 als auch von PLD2. Ähnliche Verbindungen umfassen:
Halopemide: Die Stammverbindung von this compound, die ebenfalls PLD hemmt, jedoch mit geringerer Potenz.
VU0155069: Ein weiterer PLD-Inhibitor mit unterschiedlichen strukturellen Merkmalen und Spezifität.
ML395: Ein selektiver PLD2-Inhibitor mit unterschiedlichen chemischen Eigenschaften.
This compound zeichnet sich durch seine hohe Potenz und seine Fähigkeit aus, sowohl PLD1 als auch PLD2 zu hemmen, was es zu einem wertvollen Werkzeug für Forschungsanwendungen macht .
Biologische Aktivität
5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent inhibitor of phospholipase D (PLD), an enzyme implicated in various cellular processes, including membrane trafficking, cell signaling, and cytoskeletal dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound selectively inhibits both PLD1 and PLD2, which are critical for the production of phosphatidic acid (PA) from phosphatidylcholine. The inhibition occurs through a competitive mechanism, with this compound demonstrating a low IC50 value—approximately 10 nM for PLD2 and 1 nM for PLD1 in vitro. In vivo studies indicate that this compound effectively crosses cell membranes and inhibits PLD activity on endogenous substrates within the cytoplasmic environment .
Efficacy in Cellular Models
This compound has been extensively studied in various cellular models to assess its impact on PLD activity:
- Inhibition of PLD Activity : In CHO cells overexpressing PLD1 and PLD2, this compound treatment resulted in significant inhibition of PLD activity. For instance, when stimulated by phorbol myristate acetate (PMA), parental cells showed a marked increase in PA levels, which was substantially reduced upon this compound treatment .
- Impact on Cell Signaling : this compound's inhibition of PLD has been linked to downstream effects on signaling pathways. For example, it has been shown to block PMA-induced PA production, suggesting that PLD activity is essential for maintaining both basal levels of PA and compensating for increased turnover during signaling events .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Spinal Cord Injury (SCI) : In a mouse model of SCI, administration of this compound improved locomotor function and reduced glial scarring. This suggests that targeting PLD with this compound may mitigate secondary injury mechanisms following spinal cord damage .
- Thrombus Formation : Another study demonstrated that this compound treatment impaired thrombus formation in vivo without significant off-target effects. This finding supports the notion that inhibiting PLD can have beneficial effects in conditions characterized by excessive platelet aggregation .
Summary of Research Findings
The following table summarizes key findings from studies involving this compound:
Eigenschaften
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939055-18-2 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.